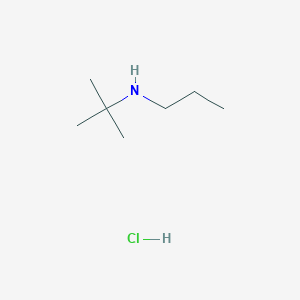

叔丁基(丙基)胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

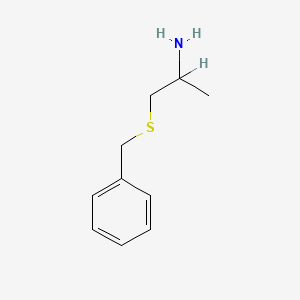

Tert-butyl(propyl)amine hydrochloride is a chemical compound with the IUPAC name N-(tert-butyl)-1-propanamine hydrochloride . It has a molecular weight of 151.68 .

Synthesis Analysis

Tert-butyl(propyl)amine hydrochloride can be synthesized from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

The InChI code for Tert-butyl(propyl)amine hydrochloride is1S/C7H17N.ClH/c1-5-6-8-7(2,3)4;/h8H,5-6H2,1-4H3;1H . Chemical Reactions Analysis

Tert-butyl(propyl)amine hydrochloride can undergo various reactions. For instance, it can participate in the preparation of sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide .Physical and Chemical Properties Analysis

Tert-butyl(propyl)amine hydrochloride is a colorless liquid with a typical amine-like odor . It has a molecular weight of 151.68 .科学研究应用

化学选择性叔丁氧羰基化试剂:已证明像 1-叔丁氧基-2-叔丁氧基羰基-1,2-二氢异喹啉 (BBDI) 这样的叔丁氧羰基化试剂与芳香族和脂肪族胺盐酸盐进行化学选择性反应,在温和条件下以高产率进行 (Ouchi 等人,2002 年)。

不对称合成胺的通用中间体:与叔丁基(丙基)胺盐酸盐结构相似的 N-叔丁基磺酰亚胺已被用作不对称合成胺的通用中间体。这些亚胺以高产率制备,并活化以添加各种亲核试剂 (Ellman 等人,2002 年)。

使用叔丁基磺酰胺的不对称合成:在生物活性分子中普遍存在的手性胺可以使用叔丁基磺酰胺 (tBS) 不对称合成。该方法包括 tBS 与羰基化合物缩合、亲核试剂加成和叔丁基磺酰基团裂解 (Xu 等人,2013 年)。

叔丁基酯选择性脱保护:已经探索了在其他酸不稳定基团存在下,使用 α-氨基酯和 ZnBr(2) 在 DCM 中选择性水解叔丁基酯 (Kaul 等人,2004 年)。

盐酸胍作为有机催化剂:盐酸胍已被用作胺部分化学选择性 N-Boc 保护的有机催化剂,在保护氨基酸和肽方面显示出有效的结果 (Jahani 等人,2011 年)。

带有叔丁基保护基的胺的制备:已经证明了在胺的制备中使用叔丁基作为保护基,例如在叔丁基-3-甲基-1H-吡唑-5-胺的制备中 (Pollock 和 Cole,2014 年)。

卤素端基团改性为氨基端官能化聚合物:使用 Gabriel 反应合成伯胺末端官能化聚(叔丁基丙烯酸酯)突出了叔丁基基化合物在聚合物化学中的多功能性 (Monge 等人,2007 年)。

安全和危害

未来方向

Tert-butyl(propyl)amine hydrochloride is used as an intermediate in the preparation of the sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide . These compounds modify the rate of vulcanization of rubber, indicating potential applications in the rubber industry .

作用机制

Target of Action

Tert-butyl(propyl)amine hydrochloride, a derivative of tert-butylamine , is an organic chemical compoundTert-butylamine, a related compound, is used as an intermediate in the preparation of sulfenamides such as n-tert-butyl-2-benzothiazylsulfenamide and n-tert-butyl-2-benzothiazylsulfenimide . These compounds are known to modify the rate of vulcanization of rubber .

Mode of Action

For instance, the increased bulk of the tert-butyl group can hinder attack at certain sites on a molecule . This could potentially influence the interaction of Tert-butyl(propyl)amine hydrochloride with its targets.

Biochemical Pathways

Related compounds such as tert-butylamine are known to be involved in the preparation of compounds that modify the rate of vulcanization of rubber . This suggests that Tert-butyl(propyl)amine hydrochloride may also influence similar biochemical pathways.

Pharmacokinetics

The physicochemical properties of the related compound, tert-butylamine, such as its miscibility in water , could potentially influence the bioavailability of Tert-butyl(propyl)amine hydrochloride.

Result of Action

Related compounds such as tert-butylamine are known to be used in the preparation of compounds that modify the rate of vulcanization of rubber . This suggests that Tert-butyl(propyl)amine hydrochloride may have similar effects.

Action Environment

The related compound, tert-butylamine, is known to be a colorless liquid with a typical amine-like odor , suggesting that it may be sensitive to environmental conditions such as temperature and pH.

属性

IUPAC Name |

2-methyl-N-propylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-5-6-8-7(2,3)4;/h8H,5-6H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAONSUXLFOSFKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2358714.png)

![1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea](/img/structure/B2358716.png)

![1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2358721.png)

![3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2358725.png)

![(E)-3-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2358728.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-3-carboxamide](/img/structure/B2358730.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2358733.png)

![2-(4-Bromophenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2358735.png)